1-methyl-1H-indole-2-sulfonamide
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Overview
Description
1-Methyl-1H-indole-2-sulfonamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-indole-2-sulfonamide typically involves the sulfonation of 1-methylindole. One common method includes the reaction of 1-methylindole with chlorosulfonic acid, followed by neutralization with ammonia or an amine to yield the sulfonamide derivative . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indole-2-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or neutral conditions.
Reduction: Lithium aluminum hydride; carried out in anhydrous conditions.
Substitution: Halogens, alkylating agents; often performed under reflux conditions with appropriate solvents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-Methyl-1H-indole-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1H-indole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1H-indole-2-sulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.
1-methyl-1H-indole-3-sulfonamide: The sulfonamide group is attached at a different position, leading to variations in chemical behavior and applications.
Uniqueness: 1-Methyl-1H-indole-2-sulfonamide is unique due to the specific positioning of the methyl and sulfonamide groups, which confer distinct chemical properties and biological activities. This compound’s unique structure allows for targeted interactions with molecular targets, making it a valuable tool in medicinal chemistry and drug development .
Properties
CAS No. |
702693-73-0 |
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Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.3 |
Purity |
95 |
Origin of Product |
United States |
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